2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride
Overview
Description
2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is a hydrochloride salt form of 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone, which is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride typically involves the reaction of 4-hydroxypiperidine with aminoacetone in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the specific biological context. It can also interact with various receptors and ion channels, modulating their activities and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone: The base form of the hydrochloride salt.
2-Amino-1-(4-hydroxyphenyl)ethanone: A similar compound with a phenyl group instead of a piperidine ring.
2-Amino-1-(4-hydroxypyridin-1-yl)ethanone: A similar compound with a pyridine ring instead of a piperidine ring.
Uniqueness
2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets and participate in various chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-5-7(11)9-3-1-6(10)2-4-9;/h6,10H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMACPAZNBPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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